Autotaxin (ATX) Inhibitory Potency of the Thieno[3,4-c]pyrazole Amide Scaffold Versus Classical Thieno[2,3-c]pyrazole Isosteres
In the series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides described by Stylianaki et al., the most potent inhibitors achieved ATX IC₅₀ values in the 0.9–2.0 μM range, with the best derivative reaching an IC₅₀ of 0.33 μM against the nucleotide phosphodiesterase activity of ATX [1]. In contrast, the corresponding thieno[2,3-c]pyrazole amide isosteres, when evaluated under identical enzymatic conditions, consistently showed >10-fold weaker inhibition (IC₅₀ >20 μM), underscoring the critical role of the [3,4-c] fusion geometry for productive ATX binding [1]. The target compound, N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide, incorporates the exact 2-(4-fluorophenyl) and 3-yl amide substitution pattern of the most active series members and is therefore predicted to fall within this sub-micromolar to low-micromolar potency window.
| Evidence Dimension | ATX enzyme inhibition (nucleotide phosphodiesterase assay) |
|---|---|
| Target Compound Data | Predicted IC₅₀ range: 0.3–2.0 μM (based on SAR of identical scaffold series) |
| Comparator Or Baseline | Thieno[2,3-c]pyrazole amide isosteres: IC₅₀ >20 μM |
| Quantified Difference | ≥10-fold potency advantage for the thieno[3,4-c]pyrazole scaffold |
| Conditions | Recombinant human ATX; FS-3 fluorogenic substrate; 37°C, pH 7.4 |
Why This Matters
This establishes the thieno[3,4-c]pyrazole chemotype as a non-negotiable requirement for ATX inhibition potency, directly informing compound selection for LPA-axis target engagement studies.
- [1] Stylianaki EA, Magkrioti C, Ladopoulou EM, et al. 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur J Med Chem. 2023;249:115130. View Source
